2-(Boc-amino)ethanethiol

Overview

Description

2-(Boc-amino)ethanethiol, also known as tert-butyl N-(2-mercaptoethyl)carbamate, is a cross-linking reagent used in various organic syntheses . It is used to introduce the amine functional group for the surface functionalization of cross-linked polymer films by thiol-ene click chemistry reactions . It has also been shown to inhibit the growth of prostate cancer cells .

Synthesis Analysis

The synthesis of 2-(Boc-amino)ethanethiol involves the reaction of half-cysteamine hydrochloride (Ra-016) and Boc anhydride dissolved in dichloromethane. Triethylamine is slowly added under an ice-water bath. After the reaction is raised to room temperature and allowed to react for 16 hours, it is washed with 0.5NHCl and saturated sodium chloride. The organic phase is dried and rotary evaporated to obtain a colorless oily substance .Molecular Structure Analysis

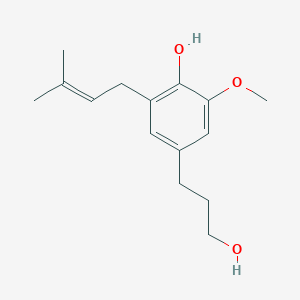

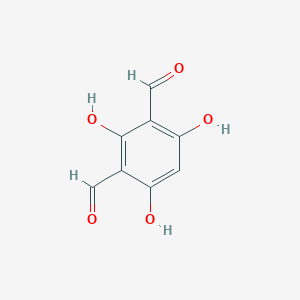

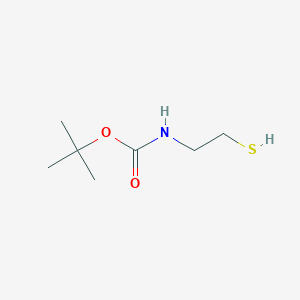

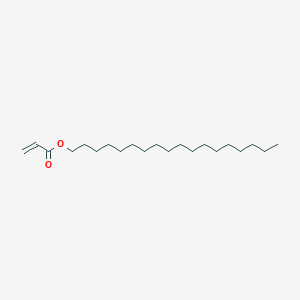

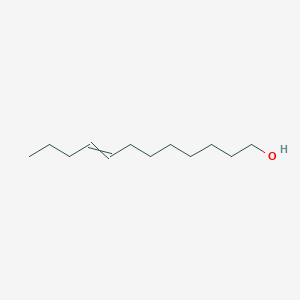

The molecular formula of 2-(Boc-amino)ethanethiol is C7H15NO2S, with a molecular weight of 177.26 .Chemical Reactions Analysis

2-(Boc-amino)ethanethiol is used to introduce the amine functional group for the surface functionalization of cross-linked polymer films by thiol-ene click chemistry reactions . It also participates in the thiol-ene reaction to achieve amine functionalization of polyglobalide (PGI) .Physical And Chemical Properties Analysis

2-(Boc-amino)ethanethiol is a liquid at room temperature. It has a boiling point of 68°C at 0.3 mmHg and a density of 1.05 g/mL at 20°C . It appears clear colorless to yellow .Scientific Research Applications

Cross-Linking Reagent

“2-(Boc-amino)ethanethiol” is a cross-linking reagent . Cross-linking reagents are used in various fields of scientific research, including biochemistry, molecular biology, and materials science. They can create covalent bonds between different molecules, enabling the study of protein-protein interactions, the structure of nucleic acids, and the properties of polymers.

Surface Functionalization of Cross-Linked Polymer Films

This compound is used to introduce the amine functional group for the surface functionalization of cross-linked polymer films by thiol-ene click chemistry reactions . This process can modify the surface properties of the polymer films, such as hydrophilicity, biocompatibility, and reactivity, which are crucial for various applications in biomedical engineering, materials science, and nanotechnology.

Thiol-Ene Click Chemistry Reactions

“2-(Boc-amino)ethanethiol” participates in thiol-ene click chemistry reactions . Thiol-ene click chemistry is a powerful tool in materials science and bioconjugation, allowing for the rapid and efficient formation of covalent bonds under mild conditions. This can be used in the synthesis of complex molecules, the modification of surfaces, and the preparation of bioconjugates.

Amine Functionalization of Polyglobalide (PGI)

It is used in the thiol-ene reaction to achieve amine functionalization of polyglobalide (PGI) . Amine functionalization can improve the biocompatibility and biological activity of PGI, making it more suitable for applications in drug delivery and tissue engineering.

Organic Syntheses

As a compound with both amine and thiol functional groups, “2-(Boc-amino)ethanethiol” can be utilized in various organic syntheses . It can act as a building block in the synthesis of complex organic molecules, contributing to the development of new drugs, materials, and chemical probes.

“2-(Boc-amino)ethanethiol” is used to introduce the amine functional group . The amine group is a versatile functional group in organic chemistry, playing a crucial role in the synthesis of a wide range of compounds, including pharmaceuticals, dyes, and polymers.

Mechanism of Action

Target of Action

2-(Boc-amino)ethanethiol, also known as tert-butyl N-(2-sulfanylethyl)carbamate, is a bifunctional cross-linker . It is primarily used in the synthesis of bifunctional azobenzene glycoconjugates . The primary targets of this compound are therefore the molecules that it cross-links.

Biochemical Pathways

The compound is involved in the synthesis of bifunctional azobenzene glycoconjugates . These are complex molecules that can have a variety of uses, including in the development of new pharmaceuticals. The downstream effects of these pathways can therefore be quite diverse, depending on the specific application.

Safety and Hazards

Future Directions

2-(Boc-amino)ethanethiol is a cross-linking reagent that can be utilized in various organic syntheses . It is used to introduce the amine functional group for the surface functionalization of cross-linked polymer films by thiol-ene click chemistry reactions . Additionally, it participates in the thiol-ene reaction to achieve amine functionalization of polyglobalide (PGI) . Therefore, it has potential applications in the field of polymer chemistry and materials science.

properties

IUPAC Name |

tert-butyl N-(2-sulfanylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S/c1-7(2,3)10-6(9)8-4-5-11/h11H,4-5H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSJJCZSHYJNRPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50986668 | |

| Record name | tert-Butyl hydrogen (2-sulfanylethyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50986668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Boc-amino)ethanethiol | |

CAS RN |

67385-09-5 | |

| Record name | N-(tert-Butoxycarbonyl)-2-aminoethanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067385095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl hydrogen (2-sulfanylethyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50986668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Boc-amino)ethanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common applications of 2-(Boc-amino)ethanethiol in material science?

A1: 2-(Boc-amino)ethanethiol is frequently employed in material science for its ability to introduce protected amine functionalities. For instance, it can be used to modify polymers via thiol-ene click chemistry. [, , ] This approach allows researchers to create functional films [] and cationic polymers containing amino groups. [] Specifically, 2-(Boc-amino)ethanethiol can be grafted onto poly(globalide) surfaces, followed by deprotection to achieve surface amine functionalization. [] This technique provides a pathway for further conjugation, demonstrated by the reaction of surface amino groups with fluorescein isothiocyanate (FITC). []

Q2: How does 2-(Boc-amino)ethanethiol contribute to the synthesis of nanomaterials?

A2: 2-(Boc-amino)ethanethiol plays a role in synthesizing block copolymers (BCPs) used in nanolithography. [] By modifying polystyrene-block-poly(1,2-butadiene) (PS-b-PB) with 2-(Boc-amino)ethanethiol, researchers can create cylinder-forming A-block-(B-random-C) BCPs. [] This modification impacts the Flory-Huggins parameters (χ) of the BCPs while maintaining equal surface energy between the blocks, crucial for forming perpendicular nanodomains via thermal annealing. []

Q3: Can 2-(Boc-amino)ethanethiol be utilized in the development of drug delivery systems?

A3: Yes, 2-(Boc-amino)ethanethiol has shown promise in constructing pH-sensitive polymers for drug delivery applications. [] Researchers have utilized 2-(Boc-amino)ethanethiol in a click reaction with poly (γ-allyl-ʟ-glutamate) to create a rapid pH-responsive polymer (PAMT). [] This zwitterionic, biodegradable polymer can shield positively charged nanoparticles at physiological pH and undergoes rapid charge conversion in acidic environments, making it potentially suitable for targeted drug delivery to tumors. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-chlorodibenzo[b,f]thiepin-10(11H)-one](/img/structure/B107444.png)